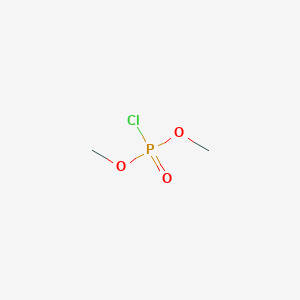

Dimethyl chlorophosphate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[chloro(methoxy)phosphoryl]oxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO3P/c1-5-7(3,4)6-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFFLHMFSINFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231043 | |

| Record name | Phosphorochloridic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-77-4 | |

| Record name | Phosphorochloridic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL CHLOROPHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Dimethyl Chlorophosphate: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl chlorophosphate [(CH₃O)₂P(O)Cl], a highly reactive organophosphorus compound, is a pivotal intermediate in a myriad of chemical syntheses. Its utility as a potent phosphorylating agent has cemented its role in the production of a wide array of commercially significant molecules, including insecticides and precursors for antiviral drugs. This technical guide provides an in-depth overview of the synthesis, physicochemical and spectral properties, and key applications of dimethyl chlorophosphate, with a focus on providing detailed experimental protocols and mechanistic insights relevant to researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

Synthesis of Dimethyl Chlorophosphate

The synthesis of dimethyl chlorophosphate is primarily achieved through two well-established methods: the chlorination of dimethyl phosphite (B83602) and the reaction of phosphorus oxychloride with methanol (B129727). Both routes offer distinct advantages and are scalable for laboratory and industrial production.

Method 1: Chlorination of Dimethyl Phosphite

This method, a variation of the Atherton-Todd reaction, involves the in-situ generation of the phosphoryl chloride from a dialkyl phosphite using a chlorinating agent in the presence of a base.[1]

Reaction Scheme:

Figure 1: Synthesis of Dimethyl Chlorophosphate via Chlorination of Dimethyl Phosphite.

Experimental Protocol:

Materials:

-

Dimethyl phosphite

-

Chlorine gas or Carbon tetrachloride (CCl₄)

-

Triethylamine (B128534) (Et₃N) or other suitable tertiary amine base

-

Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)

Procedure using Chlorine Gas: [2]

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser with a drying tube, dissolve dimethyl phosphite in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly bubble dry chlorine gas through the stirred solution. The reaction is exothermic, and the temperature should be carefully maintained below 10 °C.

-

Monitor the reaction progress by a suitable method (e.g., ³¹P NMR). The reaction is typically complete when the signal for dimethyl phosphite has disappeared.

-

Once the reaction is complete, purge the excess chlorine gas with a stream of dry nitrogen.

-

The resulting solution contains dimethyl chlorophosphate and hydrogen chloride. The HCl can be removed by sparging with an inert gas or by careful distillation under reduced pressure.

Procedure using Carbon Tetrachloride:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser with a drying tube, dissolve dimethyl phosphite and triethylamine in anhydrous carbon tetrachloride under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Stir the mixture vigorously. The reaction is typically initiated upon the addition of the base and is often complete within a few hours.

-

Monitor the reaction by TLC or ³¹P NMR.

-

Upon completion, the triethylamine hydrochloride precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude dimethyl chlorophosphate is purified by vacuum distillation.

Method 2: Reaction of Phosphorus Oxychloride with Methanol

This method provides a direct route to dimethyl chlorophosphate from readily available starting materials.[3] Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of byproducts such as trimethyl phosphate (B84403) and methyl dichlorophosphate.

Reaction Scheme:

Figure 2: Synthesis via Phosphorus Oxychloride and Methanol.

Experimental Protocol:

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous methanol (CH₃OH)

-

Anhydrous inert solvent (optional)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas trap for HCl, add phosphorus oxychloride.

-

Cool the phosphorus oxychloride to 0-5 °C in an ice-water bath.

-

Slowly add anhydrous methanol dropwise from the dropping funnel with vigorous stirring. The molar ratio of POCl₃ to methanol should be approximately 1:2. The reaction is highly exothermic and generates HCl gas. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

-

The resulting mixture contains dimethyl chlorophosphate and dissolved HCl. The HCl can be removed by purging with a stream of dry inert gas.

-

The crude product is then purified by fractional distillation under reduced pressure to separate it from any unreacted starting materials and byproducts.

Physicochemical and Spectral Properties

A summary of the key physical and spectral properties of dimethyl chlorophosphate is provided in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆ClO₃P | [4] |

| Molecular Weight | 144.49 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 80 °C / 25 mmHg | [4] |

| Density | 1.34 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.413 | [4] |

Spectral Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.9 (d, JP-H ≈ 12 Hz, 6H, OCH₃) | [6] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~55 (d, JP-C ≈ 6 Hz, OCH₃) | [7][8] |

| ³¹P NMR (CDCl₃) | δ (ppm): ~3-5 (referenced to 85% H₃PO₄) | [9][10] |

| IR (Neat) | ν (cm⁻¹): ~2960 (C-H str), ~1300 (P=O str), ~1040 (P-O-C str), ~560 (P-Cl str) | [5] |

| Mass Spectrometry (EI) | Key fragments (m/z): 144 (M⁺), 111 (M⁺ - Cl), 95 (M⁺ - OCH₃ - H), 79 (PO₃) | [11][12] |

Reactivity and Mechanistic Pathways

Dimethyl chlorophosphate is a potent electrophile, with the phosphorus atom being highly susceptible to nucleophilic attack. This reactivity is the basis for its primary application as a phosphorylating agent.

Phosphorylation of Alcohols

The reaction with alcohols proceeds via a nucleophilic substitution at the phosphorus center, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the liberated HCl.

Mechanism:

Figure 3: General Mechanism for the Phosphorylation of Alcohols.

Phosphorylation of Amines

Similarly, primary and secondary amines readily react with dimethyl chlorophosphate to form phosphoramidates. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[13]

Mechanism:

Figure 4: General Mechanism for the Phosphorylation of Amines.

Applications in Synthesis

The electrophilic nature of dimethyl chlorophosphate makes it a valuable reagent in the synthesis of a variety of target molecules, particularly in the agrochemical and pharmaceutical industries.

Synthesis of Organophosphate Insecticides

A prominent application of dimethyl chlorophosphate is in the production of organophosphate insecticides. For example, it is a key precursor in the synthesis of Dichlorvos.[2][14][15]

Synthesis of Dichlorvos:

The synthesis of Dichlorvos involves the Perkow reaction, where a trialkyl phosphite reacts with an α-haloaldehyde. However, an alternative route involves the reaction of dimethyl chlorophosphate with a suitable precursor. A more direct industrial synthesis reacts trimethyl phosphite with chloral.[2] A related synthesis using dimethyl phosphite as a precursor to a phosphorylating agent is shown below.[14]

Figure 5: A Synthetic Route to the Insecticide Dichlorvos.

Role in Drug Development: Phosphorylation of Nucleosides

In the development of antiviral drugs, particularly nucleoside analogs, the phosphorylation to the active mono-, di-, or triphosphate form is often a rate-limiting step in vivo.[16][17] Dimethyl chlorophosphate and similar reagents are used to synthesize nucleoside monophosphate prodrugs, which can bypass the initial, often inefficient, enzymatic phosphorylation step.[18] These prodrugs are designed to be more lipophilic, enhancing cell permeability, and are then intracellularly converted to the active nucleoside monophosphate.

General Workflow for Nucleoside Monophosphate Prodrug Synthesis:

Figure 6: Workflow for Nucleoside Prodrug Synthesis and Activation.

An example is the phosphorylation of the anti-HIV drug Zidovudine (B1683550) (AZT). While direct phosphorylation with dimethyl chlorophosphate might require specific protection strategies, it illustrates the principle of introducing the phosphate moiety.[16][19]

Safety and Handling

Dimethyl chlorophosphate is a toxic and corrosive substance. It is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1] It is also moisture-sensitive and will hydrolyze to release hydrochloric acid. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Dimethyl chlorophosphate is a versatile and highly reactive reagent with significant applications in organic synthesis. Its role as a phosphorylating agent is crucial in the industrial production of agrochemicals and in the development of pharmaceutical agents, particularly antiviral nucleoside prodrugs. A thorough understanding of its synthesis, properties, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.

References

- 1. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichlorvos - Wikipedia [en.wikipedia.org]

- 3. Phosphorochloridic acid, dimethyl ester | C2H6ClO3P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ジメチル クロロホスファート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Table 1 from 2J(P,C) and 3J(P,C) Coupling Constants in Some New Phosphoramidates | Semantic Scholar [semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 11. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 12. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dichlorvos (Ref: OMS 14) [sitem.herts.ac.uk]

- 15. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Intracellular phosphorylation of zidovudine (ZDV) and other nucleoside reverse transcriptase inhibitors (RTI) used for human immunodeficiency virus (HIV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diethyl chlorophosphate(814-49-3) IR Spectrum [m.chemicalbook.com]

- 19. Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dimethyl Chlorophosphate as a Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl chlorophosphate (DMCP) is a highly reactive and versatile organophosphorus compound widely utilized as a phosphorylating agent in organic synthesis.[1] Identified by its CAS number 813-77-4, this reagent is instrumental in introducing the dimethyl phosphate (B84403) group into a variety of organic molecules, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.[1][2] Its utility stems from its high electrophilicity at the phosphorus center, enabling efficient reactions with nucleophiles such as alcohols and amines. However, its high reactivity is matched by its significant toxicity, necessitating strict adherence to safety protocols. This guide provides an in-depth overview of DMCP's properties, its application in phosphorylation reactions, detailed experimental protocols, and critical safety information.

Properties of Dimethyl Chlorophosphate

Dimethyl chlorophosphate is a colorless liquid characterized by its high reactivity.[2] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 813-77-4[1][2] |

| Molecular Formula | C₂H₆ClO₃P[3] |

| Molecular Weight | 144.49 g/mol [3] |

| Appearance | Colorless liquid[2] |

| Density | 1.34 g/mL at 25 °C |

| Boiling Point | 80 °C at 25 mmHg |

| Refractive Index | n20/D 1.413 |

| Synonyms | Dimethyl phosphorochloridate, Dimethoxyphosphoryl chloride[3] |

Core Application: Phosphorylation Reactions

The primary utility of dimethyl chlorophosphate is to act as an efficient phosphorylating agent.[1][2] The phosphorus atom in DMCP is highly electrophilic, making it susceptible to nucleophilic attack by compounds such as alcohols, amines, and carboxylates.[4] This reaction results in the formation of a new phosphate ester, phosphoramidate, or other organophosphate linkage, respectively, with the concomitant release of a chloride ion.

General Mechanism of Phosphorylation

The reaction typically proceeds via a nucleophilic substitution mechanism. A nucleophile (e.g., an alcohol, ROH) attacks the phosphorus center of DMCP. To drive the reaction to completion and neutralize the hydrogen chloride (HCl) byproduct, a base (e.g., pyridine (B92270), triethylamine) is typically required.

Caption: General mechanism for the phosphorylation of an alcohol using DMCP.

Phosphorylation of Alcohols

DMCP is effective for the phosphorylation of both primary and secondary alcohols. The reaction creates stable dimethyl phosphate esters, which can be valuable intermediates in drug development or serve as final products.[5] An organocatalyzed, amine-free phosphorylation of alcohols using 4-methylpyridine (B42270) N-oxide as a catalyst has been shown to be a high-yield method.[5]

Phosphorylation of Amines

The reaction of DMCP with primary or secondary amines yields phosphoramidates. This linkage is found in a variety of biologically active compounds.[6] The reaction of dimethyl 3-chloroprop-1-en-2-ylphosphonate (a related compound) with secondary amines has been shown to produce phosphorus-containing allylic amines.[7] While specific examples with DMCP are less detailed in the provided literature, the reactivity is analogous to that of diethyl chlorophosphate, which is routinely used for the phosphorylation of amines.[4][8]

Quantitative Data from Phosphorylation Reactions

The efficiency of phosphorylation with DMCP can be high, though it is dependent on the substrate and reaction conditions. The table below summarizes available quantitative data.

| Substrate | Reagent | Catalyst/Base | Conditions | Yield (%) | Reference |

| 1-Phenylethanol | Dimethyl chlorophosphate | 4-Methylpyridine N-oxide, 4 Å MS | CH₂Cl₂, rt, 24 h | 88% | [5] |

| Geraniol | Diethyl chlorophosphate* | Pyridine | Diethyl ether, -30 °C to 23 °C, 6.5 h | ~90% (crude) | [9] |

*Note: Data for diethyl chlorophosphate is included as a close analog to illustrate typical reaction conditions and yields for terpene alcohols.

Detailed Experimental Protocols

Strict adherence to established protocols is essential for both safety and reproducibility.

Protocol 1: General Phosphorylation of an Alcohol (Analog-Based)

This protocol is adapted from a procedure for diethyl chlorophosphate and is applicable for the phosphorylation of a generic alcohol with DMCP.[9]

Materials:

-

Alcohol substrate (1.0 equiv)

-

Anhydrous Pyridine (2.5 equiv)

-

Anhydrous Diethyl Ether or Dichloromethane

-

Dimethyl Chlorophosphate (1.5 equiv)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Argon or Nitrogen gas supply

Workflow:

Caption: Step-by-step workflow for the phosphorylation of an alcohol.

Procedure:

-

To an argon-purged, round-bottomed flask equipped with a magnetic stir bar, add the alcohol (1.0 equiv), anhydrous diethyl ether, and pyridine (2.5 equiv).

-

Cool the resulting clear solution in a dry ice/acetone bath to -30 °C while stirring vigorously.

-

Add dimethyl chlorophosphate (1.5 equiv) dropwise via syringe over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.[9]

-

Once the addition is complete, remove the flask from the cold bath and allow it to warm to room temperature.

-

Stir the reaction mixture for 6.5 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl phosphate ester.

-

Purify the crude product by silica (B1680970) gel column chromatography as needed.

Safety, Handling, and Disposal

WARNING: Dimethyl chlorophosphate is extremely hazardous. It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[3][10]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Wear chemical splash goggles and a face shield.[11][12]

-

Skin and Body Protection: Wear a chemical-resistant lab coat and appropriate protective clothing.[11] Discard contaminated shoes.[11]

-

Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. In case of insufficient ventilation, wear suitable respiratory equipment.[11]

Handling and Storage

-

Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11] Keep away from heat and moisture. Contact with water can liberate toxic gas.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed, corrosive-resistant container.[11][12] Store locked up and protected from moisture.[12]

First Aid and Spill Response

Caption: Logical workflow for first aid response to DMCP exposure.

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11] Ensure adequate ventilation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

Dimethyl chlorophosphate is a potent and effective phosphorylating agent with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its high reactivity allows for the efficient formation of phosphate esters and related compounds. However, its utility is intrinsically linked to its high toxicity, which mandates rigorous safety protocols, proper handling, and emergency preparedness. For researchers and drug development professionals, a thorough understanding of both its synthetic utility and its hazards is paramount for its successful and safe implementation in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Phosphorochloridic acid, dimethyl ester | C2H6ClO3P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]

- 7. Dimethyl 3-chloroprop-1-en-2-ylphosphonate. Part 2. Alkylation of amines, phosphines and phosphites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dimethyl chlorophosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. tcichemicals.com [tcichemicals.com]

The Core Mechanism of Phosphorylation with Dimethyl Chlorophosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for phosphorylation reactions utilizing dimethyl chlorophosphate. This potent phosphorylating agent is a valuable tool in organic synthesis for the introduction of phosphate (B84403) moieties into a diverse range of molecules, particularly alcohols, phenols, and amines. This document summarizes key mechanistic insights, presents quantitative data for reaction optimization, and provides detailed experimental procedures.

Core Mechanism of Phosphorylation

The fundamental reaction mechanism for phosphorylation with dimethyl chlorophosphate is a nucleophilic substitution at the electrophilic phosphorus center. The lone pair of electrons from a nucleophile, typically an alcohol (ROH) or an amine (RNH₂), attacks the phosphorus atom of dimethyl chlorophosphate. This results in the displacement of the chloride ion, a good leaving group, to form the corresponding phosphate ester or phosphoramidate, respectively. The reaction is typically facilitated by a base to neutralize the liberated hydrogen chloride (HCl).

While the precise mechanism can be substrate and condition-dependent, it is generally considered to proceed via one of two primary pathways:

-

Sₙ2-like (Concerted) Mechanism: In this pathway, the nucleophilic attack and the departure of the chloride leaving group occur simultaneously in a single, concerted step. This mechanism is favored for unhindered substrates and nucleophiles.

-

Addition-Elimination (Stepwise) Mechanism: This pathway involves the initial formation of a transient pentacoordinate trigonal bipyramidal intermediate. This intermediate then collapses by expelling the chloride ion to yield the final product. This pathway may be more prevalent with less reactive nucleophiles or when steric hindrance is a factor.

Kinetic studies on analogous phosphorylating agents often show evidence supporting a stepwise mechanism, particularly in reactions with substituted phenols where Hammett plots can reveal charge buildup in the transition state. However, for dimethyl chlorophosphate specifically, the mechanistic details continue to be an area of active investigation.

Catalytic Pathways

The efficiency and selectivity of phosphorylation with dimethyl chlorophosphate can be significantly enhanced through the use of catalysts.

-

Base Catalysis (e.g., Pyridine (B92270), Triethylamine): Amine bases play a dual role. They act as a scavenger for the HCl produced, driving the reaction equilibrium towards the products. Additionally, stronger nucleophilic bases like pyridine can react with dimethyl chlorophosphate to form a more reactive phosphorylating intermediate, an N-phosphopyridinium salt, which is then attacked by the alcohol or amine.

-

Nucleophilic Catalysis (e.g., 4-Methylpyridine (B42270) N-oxide): Catalysts like 4-methylpyridine N-oxide can activate the dimethyl chlorophosphate by forming a highly reactive O-phosphorylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the substrate, leading to higher reaction rates and yields under milder conditions.[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and high-yielding phosphorylation reactions. Below are representative protocols for the phosphorylation of an alcohol and an amine.

General Procedure for the Phosphorylation of an Alcohol using 4-Methylpyridine N-oxide as a Catalyst[1]

This amine-free method provides a mild and efficient route to phosphate esters.

Materials:

-

Alcohol (1.0 equiv)

-

Dimethyl chlorophosphate (1.3 equiv)

-

4-Methylpyridine N-oxide (20 mol%)

-

4 Å Molecular Sieves (350 wt% of the alcohol)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred suspension of the alcohol and activated 4 Å molecular sieves in dichloromethane, add 4-methylpyridine N-oxide.

-

Add dimethyl chlorophosphate dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Phosphorylation of an Amine in the Presence of a Base

This protocol is a general method for the synthesis of phosphoramidates.

Materials:

-

Primary or Secondary Amine (1.0 equiv)

-

Dimethyl chlorophosphate (1.1 equiv)

-

Triethylamine (B128534) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the amine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add dimethyl chlorophosphate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.

-

Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or distillation.

Quantitative Data

The yield of phosphorylation reactions with dimethyl chlorophosphate is dependent on the substrate, reaction conditions, and catalyst used. The following table summarizes the yields obtained for the phosphorylation of various alcohols using the 4-methylpyridine N-oxide catalyzed method.[1]

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Adamantaneethanol | Dimethyl (2-(adamantan-1-yl)ethyl) phosphate | 88 |

| 2 | Benzyl alcohol | Benzyl dimethyl phosphate | 95 |

| 3 | 1-Octanol | Dimethyl octyl phosphate | 92 |

| 4 | Cyclohexanol | Cyclohexyl dimethyl phosphate | 90 |

| 5 | (R)-(-)-2-Octanol | (R)-dimethyl octan-2-yl phosphate | 85 |

Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow.

Caption: General mechanism of alcohol phosphorylation with dimethyl chlorophosphate.

Caption: Catalyzed phosphorylation pathway involving a reactive intermediate.

Caption: General experimental workflow for a phosphorylation reaction.

References

Dimethyl Chlorophosphate (CAS 813-77-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl chlorophosphate (DMCP), identified by CAS number 813-77-4, is a highly reactive organophosphorus compound. It is a versatile and crucial reagent in organic synthesis, primarily utilized as a potent phosphorylating agent.[1][2] This capability allows for the effective introduction of a phosphoryl group into various organic molecules, a fundamental process in the synthesis of pharmaceuticals, pesticides, flame retardants, and other specialty chemicals.[1][3] Due to its high reactivity, it is also recognized for its potential as a chemical warfare agent, necessitating stringent safety protocols during handling and use.[4] This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, key applications, and illustrative experimental methodologies.

Physicochemical Properties

Dimethyl chlorophosphate is a colorless to pale yellow liquid with a pungent odor.[4] It is soluble in many organic solvents but has limited solubility in water, with which it reacts.[4][5]

Table 1: Physicochemical Data for Dimethyl Chlorophosphate

| Property | Value | Source(s) |

| CAS Number | 813-77-4 | [1][4] |

| Molecular Formula | C₂H₆ClO₃P | [4][5] |

| Molecular Weight | 144.49 g/mol | [6][7] |

| Density | 1.315 - 1.34 g/cm³ at 25 °C | [5][7][8] |

| Boiling Point | 162.7 °C at 760 mmHg80 °C at 25 mmHg | [5][7] |

| Flash Point | >110 °C (>230 °F) | [5][7] |

| Vapor Pressure | 2.8 mmHg at 25 °C | [5] |

| Refractive Index | 1.398 - 1.413 at 20 °C | [5][7] |

| Appearance | Colorless to pale yellow clear liquid | [1][4] |

| Solubility | Decomposes in water; soluble in organic solvents like alcohol, benzene, and carbon tetrachloride. | [4][5] |

Safety and Hazard Information

DMCP is a highly toxic and corrosive substance. It is fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[8][9][10] Contact with water liberates toxic gas.[10][11] Strict adherence to safety guidelines, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated chemical fume hood, is essential.[9][10]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source(s) |

| Hazard Statements | H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled. | [7][8] |

| H314 | Causes severe skin burns and eye damage. | [8][9] | |

| H290 | May be corrosive to metals. | [9] | |

| EUH029 | Contact with water liberates toxic gas. | [12] | |

| Precautionary Statements | P260 | Do not breathe mist or vapors. | [8] |

| P262 | Do not get in eyes, on skin, or on clothing. | [8] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [8][9] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [8] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [9] | |

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor. | [9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] | |

| P405 | Store locked up. | [10] |

Reactivity and Stability

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]

-

Reactivity: It is sensitive to moisture and heat.[1] Contact with water causes decomposition, liberating toxic gases like hydrogen chloride.[10][11]

-

Incompatible Materials: Avoid excess heat and exposure to moist air or water.[10]

-

Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[11]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[10][11]

Experimental Protocols & Applications

Dimethyl chlorophosphate is a key intermediate in the synthesis of a wide range of organophosphorus compounds.[3] Its primary function is as a phosphorylating agent, used to introduce phosphate (B84403) groups into organic molecules such as alcohols to form phosphate esters.[1][2]

General Synthesis of Dimethyl Chlorophosphate

A common industrial method for synthesizing dimethyl chlorophosphate involves the chlorination of dimethyl phosphite (B83602). This process typically includes two main steps:

-

Esterification: Phosphorus trichloride (B1173362) reacts with methanol (B129727) to produce dimethyl phosphite. By-products such as methyl chloride and hydrogen chloride gas are removed.

-

Chlorination: The resulting dimethyl phosphite is then chlorinated with chlorine gas under controlled conditions to yield the final product, dimethyl chlorophosphate.

The overall yield for this two-step process is reported to be above 90%.[5]

Illustrative Protocol: Phosphorylation of a Primary Alcohol

The following is a generalized protocol for the phosphorylation of a primary alcohol using a dialkyl chlorophosphate. This procedure is adapted from a method using diethyl chlorophosphate and serves as an illustrative example for a reaction with dimethyl chlorophosphate.

Objective: To synthesize a dimethyl phosphate ester from a primary alcohol.

Materials:

-

Primary alcohol (Substrate)

-

Dimethyl chlorophosphate (Reagent)

-

Pyridine (B92270) or Triethylamine (Base)

-

Anhydrous diethyl ether (Solvent)

-

Argon or Nitrogen gas (Inert atmosphere)

-

Standard laboratory glassware (round-bottomed flask, syringes, magnetic stirrer)

-

Cooling bath (e.g., dry ice/acetone)

Methodology:

-

Reaction Setup: An argon-purged, dry round-bottomed flask is charged with the primary alcohol (1.0 equivalent), a non-nucleophilic base such as pyridine (2.5 equivalents), and an anhydrous solvent like diethyl ether.

-

Cooling: The reaction mixture is cooled to a low temperature (e.g., -30 °C) using a cooling bath to control the exothermic reaction.

-

Reagent Addition: Dimethyl chlorophosphate (1.5 equivalents) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the desired dimethyl phosphate ester.

Analytical Workflow: Purity Assessment by GC

The purity of dimethyl chlorophosphate is often assessed using gas chromatography (GC).

Objective: To determine the purity of a dimethyl chlorophosphate sample.

Methodology:

-

Sample Preparation: A dilute solution of the dimethyl chlorophosphate sample is prepared in a suitable volatile organic solvent (e.g., ethyl acetate). An internal standard may be added for quantitative analysis.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Flame Photometric Detector (FPD) is used. An appropriate capillary column (e.g., SP2100 or similar) is installed.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition.

-

Oven Program: An isothermal or temperature gradient program is established to achieve good separation of the main component from any impurities.

-

Carrier Gas: High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation.

-

-

Analysis: A small volume of the prepared sample is injected into the GC. The resulting chromatogram is recorded.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mechanism of Action and Visualization

Some organophosphorus compounds are known to exhibit biological activity. For instance, dimethyl chlorophosphate has been reported to inhibit the growth of bacteria by binding to the 50S ribosomal subunit, thereby preventing protein synthesis.[4] While the precise interactions of DMCP itself are not fully elucidated in the search results, the general mechanism of action for inhibitors targeting the large ribosomal subunit provides a basis for a logical model. These inhibitors often interfere with the Peptidyl Transferase Center (PTC), the site where peptide bond formation occurs.

Diagrams

References

- 1. Dimethyl Chlorophosphate | 813-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]

- 6. Dimethyl chlorophosphate 0.96 Dimethyl phosphorochloridate [sigmaaldrich.com]

- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethyl chlorophosphate, 96% | Fisher Scientific [fishersci.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dimethyl chlorophosphate, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Reactivity of Dimethyl Chlorophosphate: A Technical Guide for Chemical and Pharmaceutical Innovators

An In-depth Exploration of the Synthesis, Reaction Mechanisms, and Practical Applications of a Versatile Phosphorylating Agent

Dimethyl chlorophosphate (DMCP), a highly reactive organophosphorus compound, serves as a critical intermediate in the synthesis of a diverse array of molecules across the pharmaceutical, agrochemical, and materials science sectors. Its utility is primarily centered on its potent ability to act as a phosphorylating agent, enabling the introduction of a dimethyl phosphate (B84403) group into various organic substrates. This guide provides a comprehensive technical overview of the reactivity of dimethyl chlorophosphate, including its chemical and physical properties, detailed experimental protocols for its key reactions, and an exploration of its reaction mechanisms.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of dimethyl chlorophosphate is fundamental for its safe handling and effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of Dimethyl Chlorophosphate

| Property | Value |

| CAS Number | 813-77-4[1] |

| Molecular Formula | C₂H₆ClO₃P[2] |

| Molecular Weight | 144.49 g/mol [2] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 1.34 g/mL at 25 °C |

| Boiling Point | 80 °C at 25 mmHg |

| Refractive Index (n20/D) | 1.413 |

| Flash Point | 113 °C (closed cup) |

Table 2: Spectroscopic Data for Dimethyl Chlorophosphate

| Spectroscopy | Peak/Chemical Shift (δ) | Assignment |

| ¹H NMR (CDCl₃) | ~3.9 ppm (doublet) | O-CH ₃ |

| ³¹P NMR (CDCl₃) | ~2.8 - 3.0 ppm | P |

| FT-IR (neat) | ~1282 cm⁻¹ | P=O stretch |

| ~1030-1050 cm⁻¹ | P-O-C stretch | |

| ~550-600 cm⁻¹ | P-Cl stretch |

Synthesis of Dimethyl Chlorophosphate

Dimethyl chlorophosphate is typically synthesized through two primary routes.[1] The first involves the reaction of phosphorus oxychloride with methanol (B129727) under controlled conditions. The second common method is the Atherton-Todd reaction, where dimethyl phosphite (B83602) is reacted with a chlorinating agent, such as carbon tetrachloride, in the presence of a base.[3][4] The purity of the resulting dimethyl chlorophosphate is crucial for subsequent reactions, with purities often exceeding 95% being required for research and industrial applications.[1]

Core Reactivity and Reaction Mechanisms

The reactivity of dimethyl chlorophosphate is dominated by the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the substitution reaction.

Phosphorylation of Alcohols and Amines

The most prominent application of dimethyl chlorophosphate is the phosphorylation of nucleophiles such as alcohols and amines to form the corresponding phosphate esters and phosphoramidates.[1][5] These reactions typically proceed via a nucleophilic substitution mechanism at the phosphorus center. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

The reaction mechanism can be either a concerted (Sₙ2-type) process or a stepwise process involving a pentacoordinate intermediate, depending on the nature of the nucleophile, solvent, and reaction conditions.[6] For many common nucleophiles, a concerted mechanism is often proposed.

Caption: Generalized mechanism for the phosphorylation of a nucleophile by dimethyl chlorophosphate.

Hydrolysis

Dimethyl chlorophosphate readily reacts with water in a hydrolysis reaction to produce dimethyl phosphate and hydrochloric acid. The kinetics and product distribution of this reaction can be influenced by the concentration of water and the temperature.[7] In sub-equimolar water concentrations, self-condensation reactions can occur, leading to the formation of pyrophosphates and larger polyphosphate species.[7]

Caption: Reaction pathways for the hydrolysis of dimethyl chlorophosphate.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving dimethyl chlorophosphate. These are intended as a guide for trained laboratory professionals.

General Procedure for the Phosphorylation of an Alcohol

This procedure describes a general method for the phosphorylation of a primary alcohol using dimethyl chlorophosphate and triethylamine as a base.

Materials:

-

Primary alcohol (1.0 eq)

-

Dimethyl chlorophosphate (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.

-

Slowly add dimethyl chlorophosphate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of an Aniline (B41778) Phosphate Derivative

This protocol outlines the synthesis of a phosphate derivative from aniline.

Materials:

-

Aniline (1.0 eq)

-

Dimethyl chlorophosphate (1.0 eq)

-

Pyridine

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve aniline in a mixture of pyridine and anhydrous diethyl ether and cool to 0 °C.

-

Add dimethyl chlorophosphate dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Reaction Kinetics and Bond Energies

While the qualitative reactivity of dimethyl chlorophosphate is well-established, comprehensive quantitative kinetic data, such as reaction rate constants and Arrhenius parameters for its reactions with a wide range of nucleophiles, are not extensively available in the public literature. Similarly, experimentally determined bond dissociation energies for the P-Cl, P-O, and O-C bonds in dimethyl chlorophosphate are not readily found. Theoretical studies, however, can provide insights into the reaction mechanisms and energetics.[3]

Safety and Handling

Dimethyl chlorophosphate is a toxic and corrosive compound that must be handled with extreme care in a well-ventilated fume hood.[1] It is fatal if swallowed, inhaled, or in contact with skin.[2] It also causes severe skin burns and eye damage. When handling this reagent, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to its reactivity with water, it should be stored in a tightly sealed container under a dry, inert atmosphere.

Applications in Drug Development and Organic Synthesis

The ability of dimethyl chlorophosphate to efficiently introduce a phosphate group makes it a valuable reagent in drug development and organic synthesis. Phosphate esters are crucial motifs in many biologically active molecules, including nucleotides and phospholipids. In medicinal chemistry, the introduction of a phosphate group can improve the solubility and pharmacokinetic properties of a drug candidate. Furthermore, dimethyl chlorophosphate is used in the synthesis of various organophosphorus compounds that find applications as flame retardants, plasticizers, and agrochemicals.[1][5]

Caption: Key relationships and applications stemming from the reactivity of dimethyl chlorophosphate.

Conclusion

Dimethyl chlorophosphate is a versatile and highly reactive phosphorylating agent with significant applications in both academic research and industrial chemical synthesis. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its safe and effective utilization. While a wealth of qualitative information exists regarding its reactivity, further quantitative studies on its reaction kinetics and thermodynamics would be beneficial for optimizing its use in various synthetic endeavors. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Phosphorochloridic acid, dimethyl ester | C2H6ClO3P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. srv.orgchm.bas.bg [srv.orgchm.bas.bg]

- 4. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]

- 7. osti.gov [osti.gov]

The Pivotal Role of Dimethyl Chlorophosphate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl chlorophosphate ((CH₃O)₂P(O)Cl), a highly reactive and versatile organophosphorus reagent, serves as a cornerstone in a myriad of organic transformations. Its primary function as a potent phosphorylating agent enables the facile introduction of the dimethyl phosphate (B84403) moiety onto a diverse range of nucleophiles, including alcohols, phenols, amines, and carbanions. This capability has cemented its importance in the synthesis of a wide array of biologically active molecules, agrochemicals, and functional materials. This in-depth technical guide delineates the core applications of dimethyl chlorophosphate in organic synthesis, providing detailed experimental protocols, quantitative data summaries, and mechanistic insights into its key reactions.

Introduction

Dimethyl chlorophosphate is a colorless liquid that is a key intermediate in numerous chemical processes.[1] It is valued for its role as a phosphorylating agent, enabling the introduction of phosphate groups into organic molecules.[2] This reactivity makes it an indispensable tool for synthetic chemists, particularly in the pharmaceutical and agrochemical industries where the synthesis of organophosphorus compounds is paramount.[3] This guide will explore the fundamental reactions of dimethyl chlorophosphate, including phosphorylation of various functional groups and its participation in named reactions such as the Perkow and Michaelis-Arbuzov reactions.

Core Applications and Reaction Mechanisms

The utility of dimethyl chlorophosphate stems from the electrophilic nature of the phosphorus atom, which is readily attacked by nucleophiles, leading to the displacement of the chloride leaving group.

Phosphorylation of Alcohols and Phenols

The most common application of dimethyl chlorophosphate is the phosphorylation of alcohols and phenols to furnish the corresponding dimethyl phosphate esters. This transformation is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

A general experimental protocol for the phosphorylation of alcohols involves stirring a mixture of the alcohol, dimethyl chlorophosphate, and a base such as triethylamine (B128534) in an appropriate solvent like THF at room temperature.[4] For instance, the synthesis of geranyl diethyl phosphate (a diethyl analog) is achieved by reacting geraniol (B1671447) with diethyl chlorophosphate in diethyl ether with pyridine (B92270) as the base, with the reaction mixture being cooled initially and then allowed to warm to room temperature.[5]

Table 1: Phosphorylation of Various Alcohols with Dialkyl Chlorophosphates

| Entry | Alcohol Substrate | Chlorophosphate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Geraniol | Diethyl chlorophosphate | Pyridine | Diethyl ether | -30 to 23 | 6.5 | ~90 (crude) | [5] |

| 2 | Primary Alcohols | Diethyl/Diphenyl chlorophosphate | Triethylamine | THF | RT | Varies | High | [4] |

| 3 | Secondary Alcohols | Diethyl/Diphenyl chlorophosphate | Triethylamine | THF | RT | Varies | High | [4] |

Experimental Protocol: General Procedure for Phosphorylation of Alcohols

To a solution of the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF (0.2 M) at 0 °C is added dimethyl chlorophosphate (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Diagram 1: General Workflow for Alcohol Phosphorylation

Caption: Workflow for the synthesis of dimethyl phosphate esters from alcohols.

Synthesis of Phosphoramidates from Amines

Primary and secondary amines readily react with dimethyl chlorophosphate to yield phosphoramidates. These compounds are of significant interest in medicinal chemistry and as ligands in catalysis. The reaction is typically performed in the presence of a base to scavenge the liberated HCl.

Table 2: Synthesis of Phosphoramidates

| Entry | Amine Substrate | Chlorophosphate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine | Diethyl phosphite (B83602)/CuI | - | MeCN | 55 | 4-18 | 67 | [6] |

| 2 | Aniline | Diethyl phosphite/CuI | - | MeCN | 55 | 4-18 | High | [6] |

| 3 | Morpholine | Diethyl phosphite/CuI | - | MeCN | 55 | 4-18 | High | [6] |

Experimental Protocol: General Procedure for Phosphoramidate (B1195095) Synthesis from Primary Amines

To a stirred solution of the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (B109758) (0.3 M) at 0 °C, dimethyl chlorophosphate (1.1 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude phosphoramidate is purified by flash column chromatography.[1][7][8]

Diagram 2: Synthesis of Phosphoramidates

Caption: General scheme for the synthesis of phosphoramidates.

Formation of Enol Phosphates from Ketones

Ketones can be converted to their corresponding enol phosphates by reaction with dimethyl chlorophosphate. This transformation typically proceeds via the formation of an enolate intermediate, which then acts as the nucleophile. The synthesis of enol phosphates directly from ketones can be achieved through a modified one-pot Perkow reaction.[9]

Table 3: Synthesis of Enol Phosphates from Ketones

| Entry | Ketone Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexanone | LDA, Diethyl chlorophosphate | Hexane | -78 to RT | - | 90 | [10] |

| 2 | Acetophenone | HTIB, P(OEt)₃, 4 Å MS | DCM | 60 then RT | 3 | High | [11] |

Experimental Protocol: Synthesis of Enol Phosphates via Enolate Formation

To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF at -78 °C is added a solution of the ketone (1.0 eq.) in THF. After stirring for 30 minutes, dimethyl chlorophosphate (1.2 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[10]

Diagram 3: Enol Phosphate Synthesis

Caption: Pathway for the synthesis of enol phosphates from ketones.

Reaction with Carboxylic Acids: Formation of Mixed Anhydrides

Dimethyl chlorophosphate reacts with carboxylic acids in the presence of a base to form mixed carboxylic-phosphoric anhydrides. These intermediates are highly reactive acylating agents and can be used in situ for the synthesis of esters and amides.[12][13][14]

Experimental Protocol: Formation and In Situ Reaction of Mixed Anhydrides

To a solution of the carboxylic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane at 0 °C is added dimethyl chlorophosphate (1.05 eq.). The mixture is stirred for 30 minutes to form the mixed anhydride. The nucleophile (e.g., an alcohol or amine, 1.2 eq.) is then added, and the reaction is stirred at room temperature until completion. The reaction is worked up by washing with water and brine, drying the organic layer, and concentrating. The product is purified by chromatography.[15]

The Perkow and Michaelis-Arbuzov Reactions

Dimethyl chlorophosphate is a trivalent phosphorus compound and as such, does not directly participate in the classical Perkow or Michaelis-Arbuzov reactions which involve trivalent phosphites. However, understanding these related reactions is crucial in the context of organophosphorus chemistry.

The Perkow reaction is the reaction of a trialkyl phosphite with a haloketone to form a dialkyl vinyl phosphate.[16] The reaction proceeds via nucleophilic attack of the phosphite on the carbonyl carbon.[16]

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate.[2][4] The reaction is initiated by the SN2 attack of the nucleophilic phosphorus on the alkyl halide.[9][11]

Diagram 4: Perkow vs. Michaelis-Arbuzov Reaction

Caption: Comparison of the Perkow and Michaelis-Arbuzov reactions.

Applications in the Synthesis of Agrochemicals and Flame Retardants

Dimethyl chlorophosphate and its derivatives are crucial intermediates in the synthesis of various agrochemicals. For instance, dimethyl phosphite, which can be prepared from dimethyl chlorophosphate, is a key raw material in the glycine-based synthesis of the herbicide glyphosate.

Furthermore, organophosphorus compounds derived from dimethyl chlorophosphate are widely used as flame retardants.[17][18][19] The synthesis of these flame retardants often involves the reaction of dimethyl chlorophosphate or its derivatives with polyols or other appropriate starting materials.

Spectroscopic Data of Dimethyl Phosphate Derivatives

The characterization of dimethyl phosphate derivatives is routinely performed using spectroscopic methods, particularly NMR and IR spectroscopy.

Table 4: Typical Spectroscopic Data for Dimethyl Phosphate Derivatives

| Compound Type | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Dimethyl Alkyl Phosphate | ~3.8 (d, JHP ≈ 11 Hz, 6H, OCH₃) | -3 to 5 | ~1250-1280 (P=O), ~1030-1050 (P-O-C) |

| N,N-Dimethylphosphoramidate | ~3.6 (d, JHP ≈ 10 Hz, 6H, OCH₃), ~2.6 (d, JHP ≈ 9 Hz, 6H, NCH₃) | 8 to 15 | ~1230-1260 (P=O), ~980-1020 (P-N) |

| Dimethyl Enol Phosphate | ~3.7 (d, JHP ≈ 11 Hz, 6H, OCH₃), Vinyl protons in respective regions | -5 to -10 | ~1270-1300 (P=O), ~1650-1680 (C=C) |

Note: Chemical shifts and coupling constants are approximate and can vary depending on the specific structure and solvent.[20][21][22][23][24][25]

Safety and Handling

Dimethyl chlorophosphate is a toxic and corrosive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. It is sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

Dimethyl chlorophosphate is a powerful and versatile reagent in organic synthesis, primarily utilized for the introduction of the dimethyl phosphate group onto a wide range of substrates. Its applications span from the synthesis of simple phosphate esters to complex molecules with significant biological activity. A thorough understanding of its reactivity, coupled with careful handling, allows chemists to harness its full potential in the development of novel chemical entities. This guide has provided an overview of its key reactions, along with detailed experimental protocols and data, to serve as a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. scispace.com [scispace.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 13. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 14. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Perkow reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. researchgate.net [researchgate.net]

- 24. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nmr.oxinst.com [nmr.oxinst.com]

An In-depth Technical Guide to the Basic Handling and Storage of Dimethyl Chlorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of dimethyl chlorophosphate (DMCP). Adherence to these protocols is critical due to the compound's high toxicity and reactivity.

Compound Identification and Properties

Dimethyl chlorophosphate (CAS 813-77-4), also known as dimethyl phosphorochloridate, is a highly reactive organophosphorus compound.[1][2] It is primarily used as a phosphorylating agent and as an intermediate in the synthesis of a wide array of organic chemicals, including pesticides and pharmaceuticals.[1] Its utility is counterbalanced by its significant hazards, necessitating stringent safety measures during handling and storage.[1][3]

Physical and Chemical Properties

The physical and chemical properties of dimethyl chlorophosphate are summarized in the table below. This data is essential for designing appropriate storage and handling facilities and for planning experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆ClO₃P | [2][4][5] |

| Molecular Weight | 144.49 g/mol | [2][5] |

| Appearance | Colorless, transparent liquid | [1] |

| CAS Number | 813-77-4 | [1][2] |

| Density | 1.34 g/mL at 25 °C | [2] |

| Boiling Point | 80 °C at 25 mmHg | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index | n20/D 1.413 | [2] |

| Vapor Pressure | 2.8 mmHg at 25 °C | [4][5] |

Hazard Identification and Toxicity

Dimethyl chlorophosphate is classified as acutely toxic and corrosive.[6] Exposure through inhalation, ingestion, or skin contact can be fatal.[5][7] It causes severe skin burns and serious eye damage.[5][7][8] Furthermore, it is a suspected cholinesterase inhibitor, and contact with water liberates toxic gas.[7][9][10]

Toxicity Data

| Route | Species | Value | Source(s) |

| GHS Hazard Statements | H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled | [5][11] |

| GHS Hazard Statements | H314 | Causes severe skin burns and eye damage | [5][8] |

Safe Handling and Personal Protective Equipment (PPE)

All work with dimethyl chlorophosphate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][10][12] Engineering controls such as process enclosures or local exhaust ventilation should be used to control airborne levels.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following diagram outlines the selection process for appropriate PPE when handling dimethyl chlorophosphate.

Caption: PPE Selection Workflow for Dimethyl Chlorophosphate.

Storage and Incompatibility

Proper storage of dimethyl chlorophosphate is crucial to prevent accidents and degradation of the material.

Storage Conditions

-

Container: Keep the container tightly closed when not in use.[3][12]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[12][13] The storage area should be a designated corrosives area.[13]

-

Environment: Protect from moisture, as contact with water can liberate toxic gases.[3][6][12] Store under an inert gas atmosphere (e.g., nitrogen or argon).[3][8]

-

Security: The storage area should be locked up or accessible only to qualified and authorized personnel.[3][8] Some sources recommend storage in a freezer.[8][10]

Incompatibilities

Dimethyl chlorophosphate is incompatible with the following substances:

-

Water/Moisture[13]

-

Acids[10]

-

Strong reducing agents (may form highly toxic and flammable phosphine (B1218219) gas)[9]

-

Alcohols

The following diagram illustrates the logical relationships for safe storage.

Caption: Safe Storage and Handling Workflow.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

The following diagram outlines the initial first aid response for various exposure routes. Medical attention must be sought immediately in all cases of exposure.[12]

Caption: First Aid Procedures for DMCP Exposure.

Spill and Leak Procedures

In case of a spill, the area should be evacuated immediately.[14] Only personnel with appropriate training and PPE should handle the cleanup.

Caption: Spill Response Workflow.

Experimental Protocols

The following protocols are generalized from literature and standard laboratory safety procedures. They should be adapted to specific experimental conditions and institutional safety guidelines.

Protocol for Monitoring Hydrolysis of Dimethyl Chlorophosphate

This protocol describes a general method for studying the hydrolysis of DMCP, a critical reaction given its moisture sensitivity. The methodology is based on techniques used for studying the hydrolysis of organophosphates.[10][12]

Objective: To monitor the rate of hydrolysis and identify the degradation products of DMCP in an aqueous solution using ³¹P NMR spectroscopy.

Materials:

-

Dimethyl chlorophosphate (DMCP)

-

Deuterated water (D₂O) or a buffered D₂O solution

-

NMR tubes

-

Gas-tight syringe

-

Appropriate deuterated solvent (e.g., acetonitrile-d₃) if needed for solubility

-

NMR spectrometer

Procedure:

-

Sample Preparation (in a fume hood):

-

Prepare a stock solution of DMCP in a dry, inert, deuterated solvent if necessary.

-

In an NMR tube, place a known volume of D₂O or a buffered D₂O solution.

-

Using a gas-tight syringe, carefully add a precise amount of the DMCP stock solution (or neat DMCP) to the NMR tube. The final concentration should be chosen based on the spectrometer's sensitivity.

-

Immediately cap the NMR tube, shake vigorously to mix, and place it in the NMR spectrometer.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional ³¹P NMR spectra over time. The time intervals should be short at the beginning of the reaction and can be lengthened as the reaction slows.

-

The disappearance of the DMCP signal and the appearance of new signals corresponding to hydrolysis products (e.g., dimethyl hydrogen phosphate) should be monitored.

-

Integrate the peaks in each spectrum to determine the relative concentrations of reactant and products over time.

-

-

Data Analysis:

-

Plot the concentration of DMCP versus time to determine the reaction kinetics.

-

Identify hydrolysis products by comparing their chemical shifts to known literature values.

-

Protocol for Spill Decontamination

This protocol outlines a standard procedure for the decontamination of a minor spill of dimethyl chlorophosphate within a chemical fume hood.

Objective: To safely neutralize and clean up a small spill of DMCP.

Materials:

-

Biological/Chemical Spill Kit[15]

-

Inert absorbent material (vermiculite, dry sand, or earth)[12][14]

-

Decontaminating solution (e.g., a solution of sodium bicarbonate or soda ash)[16]

-

Sealable, labeled hazardous waste container

-

Full PPE as described in Section 3.1

Procedure:

-

Ensure Safety: Keep the fume hood running. Ensure all personnel not involved in the cleanup have evacuated the immediate area.[14]

-

Containment: Cover the spill with an inert, dry absorbent material, working from the outside in to prevent spreading.[15] Do not use combustible materials like paper towels initially.

-

Neutralization (use caution): Once the liquid is absorbed, slowly and carefully add a decontaminating solution like sodium bicarbonate over the absorbent material to neutralize the acidic byproducts of hydrolysis.[16] Be aware of potential gas evolution.

-

Collection: Allow sufficient contact time. Using spark-proof tools, carefully scoop the mixture into a designated, properly labeled hazardous waste container.[13]

-

Final Cleaning: Wipe the spill area with a cloth dampened with the decontaminating solution, followed by a water rinse, and then a final wipe with a dry cloth. All cleaning materials must be disposed of as hazardous waste.

-

Disposal: Seal the hazardous waste container and dispose of it according to institutional and local regulations.[10]

-

Post-Cleanup: Remove PPE and wash hands and any exposed skin thoroughly.[12] Restock the spill kit.[17]

Disposal

All waste containing dimethyl chlorophosphate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[10] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete and accurate classification.[10][12] Do not empty into drains.[18]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Effective removal of chemical warfare agent simulants using water stable metal–organic frameworks: mechanistic study and structure–property correlation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Phosphorochloridic acid, dimethyl ester | C2H6ClO3P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bkcs.kchem.org [bkcs.kchem.org]

- 7. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. scribd.com [scribd.com]

- 9. Characterization of Continuous Neutralization of a Chemical Warfare Agent and Its Simulants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method [mdpi.com]

- 12. osti.gov [osti.gov]

- 13. Rate and product studies with dimethyl phosphorochloridate and phosphorochloridothionate under solvolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 16. Research Progress in the Degradation of Chemical Warfare Agent Simulants Using Metal–Organic Frameworks [mdpi.com]

- 17. mun.ca [mun.ca]

- 18. mdpi.com [mdpi.com]

"dimethyl chlorophosphate safety precautions for lab use"

An In-depth Technical Guide to the Safe Laboratory Use of Dimethyl Chlorophosphate

Overview and Core Hazards

Dimethyl chlorophosphate (CAS No. 813-77-4), also known as dimethyl phosphorochloridate, is a highly toxic and corrosive organophosphorus compound.[1][2] It is primarily utilized in organic synthesis, for instance, in the preparation of phosphate (B84403) esters. Due to its acute toxicity via oral, dermal, and inhalation routes, and its corrosive nature, stringent safety protocols are imperative for its handling in any laboratory setting.[1] This compound is classified as a cholinesterase inhibitor, and exposure can lead to severe systemic effects, including headache, dizziness, muscle spasms, respiratory depression, and potentially coma or death.[3][4][5] Furthermore, it reacts with water, liberating toxic gas, and is corrosive to metals.[1][2]

Hazard Statements:

-

Fatal if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.[2]

-

May be corrosive to metals.[2]

Toxicological and Physical Properties

Understanding the toxicological and physical characteristics of dimethyl chlorophosphate is fundamental to its safe handling. The available data is summarized below.

Table 1: GHS Hazard Classification for Dimethyl Chlorophosphate

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 1 / 2 |